molecular formula C17H26N4O2 B3003607 N-cyclohexyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide CAS No. 1170867-13-6

N-cyclohexyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Cat. No.: B3003607
CAS No.: 1170867-13-6
M. Wt: 318.421
InChI Key: CMIHSEKLKCNJGM-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel anti-infective and anticancer agents. The compound features a 1,3,4-oxadiazole ring, a well-established pharmacophore known for its versatile biological activities and its role as a bioisosteric replacement for ester and amide functional groups . This heterocycle is present in several commercially available drugs and contributes to desirable pharmacokinetic attributes, including metabolic stability . This specific structure is highly relevant for research focused on combating drug-resistant bacterial pathogens. Compounds based on the 1,3,4-oxadiazole core have demonstrated potent activity against a panel of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci . The mechanism of action for such compounds involves the inhibition of bacterial lipoteichoic acid (LTA) biosynthesis, a key polymer essential for bacterial growth, cell wall physiology, and virulence in pathogens like S. aureus . Furthermore, the 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide pharmacophore has been identified in novel classes of antiproliferative agents . Research has shown that derivatives containing this core structure can function as tubulin inhibitors, disrupting microtubule formation and leading to cell cycle arrest in the mitotic phase, thereby demonstrating potent activity against human cancer cell lines such as prostate cancer (DU-145) . This product is intended for research purposes only, providing scientists with a valuable chemical tool for investigating new antimicrobial strategies against resistant infections and for exploring novel pathways in oncology drug discovery.

Properties

IUPAC Name

N-cyclohexyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c22-17(18-14-4-2-1-3-5-14)21-10-8-13(9-11-21)16-20-19-15(23-16)12-6-7-12/h12-14H,1-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIHSEKLKCNJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound (CAS Number: 1170867-13-6) possesses a molecular weight of 318.4 g/mol. The structure incorporates a piperidine ring and an oxadiazole moiety, which are known for their diverse biological activities.

The biological activity of this compound can be attributed to its structural components:

  • Oxadiazole Moiety : Compounds containing oxadiazole rings have been associated with various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. The oxadiazole ring enhances the compound's ability to interact with biological targets due to its electron-withdrawing properties.
  • Piperidine Ring : Piperidine derivatives are frequently explored for their neuroactive properties and their role as enzyme inhibitors. The presence of the piperidine structure in this compound suggests potential interactions with neurotransmitter systems and enzymes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound:

  • HsClpP Agonism : Research indicates that derivatives of oxadiazoles can act as agonists for human caseinolytic protease P (HsClpP), which plays a critical role in mitochondrial homeostasis. For instance, compounds exhibiting HsClpP agonistic activity have shown significant inhibition of hepatocellular carcinoma (HCC) cell proliferation with IC50 values around 3.1 μM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Similar compounds have demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. For example, certain oxadiazole derivatives displayed IC50 values ranging from 0.63 µM to 6.28 µM against urease, suggesting potential as urease inhibitors .

Enzyme Inhibition

The piperidine component may contribute to enzyme inhibitory activities:

  • Acetylcholinesterase Inhibition : Some derivatives have shown strong inhibitory effects on acetylcholinesterase (AChE), which is crucial for regulating neurotransmitter levels in the nervous system. This suggests potential applications in treating neurodegenerative diseases .

Case Studies and Research Findings

StudyCompoundActivityIC50 Value
Pace et al., 2024SL44 (similar derivative)HsClpP agonist1.30 μM
Omar et al., 1996Various oxadiazolesAnticancerVaries
Kumar et al., 2009Piperidine derivativesAntitumorVaries
Recent StudyN-cyclohexyl derivativeUrease inhibition2.14 µM

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and related analogs:

Compound Name Core Structure Substituents Molecular Weight Key Functional Groups
N-cyclohexyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide Piperidine 4-(5-cyclopropyl-oxadiazole), 1-cyclohexyl-carboxamide ~402 (estimated) Oxadiazole, carboxamide
N-benzhydryl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide Piperidine 4-(5-cyclopropyl-oxadiazole), 1-benzhydryl-carboxamide 402.5 Oxadiazole, carboxamide
N-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide Benzamide 4-(2-methylpiperidinyl-sulfonyl), 5-cyclopropyl-oxadiazole 390.46 Oxadiazole, sulfonyl, benzamide
N′-5-tetrazolyl-N-aroylthioureas Thiourea Tetrazole, aryl groups Variable Tetrazole, thiourea
N-5-tetrazolyl-N′-aroylureas Urea Tetrazole, aryl groups Variable Tetrazole, urea
N-(1H-3-carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetylureas Urea Triazole-carboxylic acid, aryloxyacetyl Variable Triazole, urea, aryloxyacetyl

Key Observations :

  • Oxadiazole vs. Tetrazole/Triazole : The target compound’s 1,3,4-oxadiazole ring offers greater metabolic stability compared to tetrazole or triazole derivatives, which may hydrolyze more readily under physiological conditions.
  • Substituent Effects : The cyclohexyl group in the target compound increases lipophilicity compared to benzhydryl () or aryloxyacetyl groups (), which may influence membrane permeability and target binding.

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